ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a piperazine ring with a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-benzylpiperazine, which is achieved by reacting benzyl chloride with piperazine in the presence of a base such as potassium carbonate.
Acylation Reaction: The 4-benzylpiperazine is then acylated with ethyl 2-bromoacetate to form ethyl 2-(4-benzylpiperazin-1-yl)acetate.
Formation of the Thiophene Derivative: Separately, a thiophene derivative is synthesized by reacting 2-aminothiophene with ethyl chloroformate to form ethyl 2-amino-5-carbamoyl-4-methylthiophene-3-carboxylate.
Coupling Reaction: The final step involves coupling the piperazine and thiophene derivatives through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDO]-5-CARBAMOYL-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine
Properties
IUPAC Name |
ethyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]-5-carbamoyl-4-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O4S/c1-3-30-22(29)18-15(2)19(20(23)28)31-21(18)24-17(27)14-26-11-9-25(10-12-26)13-16-7-5-4-6-8-16/h4-8H,3,9-14H2,1-2H3,(H2,23,28)(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRBVGCDTCSEBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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